![molecular formula C29H28N4O2S2 B2611594 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-00-4](/img/structure/B2611594.png)
3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with various functional groups, including methyl, thiazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. The process can be outlined as follows:
Formation of the Thiazole Moiety: The synthesis begins with the preparation of 6-methylbenzo[d]thiazole. This can be achieved through the cyclization of 2-aminothiophenol with methyl ketones under acidic conditions.
Attachment of the Indole Group: The next step involves the formation of the indole ring, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The thiazole and indole intermediates are then coupled using a suitable linker, such as a thiol group, under basic conditions to form the desired intermediate.
Final Assembly: The final step involves the coupling of the intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and indole moieties, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and alkylating agents (R-X).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with compounds structurally similar to 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide. These include:
Anticonvulsant Activity
Research has shown that benzothiazole derivatives exhibit anticonvulsant properties. For instance, a study found that certain benzothiazole derivatives demonstrated significant anticonvulsant activity with lower neurotoxicity compared to standard drugs like sodium valproate . This suggests potential applications in treating epilepsy and other seizure disorders.
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activities. A study reported that various thiazole and amide derivatives showed promising antibacterial effects against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae at low concentrations . This indicates a potential application in developing new antibiotics.
Multi-targeted Ligands
Recent findings suggest that benzothiazole derivatives may act as multitargeted ligands for various receptors and enzymes involved in neurodegenerative diseases. For example, some compounds have been identified as effective ligands for histamine H3 receptors and showed inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes . This highlights their potential in treating conditions like Alzheimer's disease.
Case Studies
Several case studies illustrate the effectiveness of compounds similar to this compound:
- Anticonvulsant Evaluation : In one study, a series of benzothiazole derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test. Compounds demonstrated varying degrees of efficacy, with some showing significant protective indices against induced seizures .
- Antimicrobial Screening : Another study focused on synthesizing thiazole-based compounds that were screened for antimicrobial activity. Results indicated that specific derivatives exhibited strong antibacterial properties, suggesting their potential use in clinical settings for treating bacterial infections .
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methylbenzo[d]thiazole: Shares the thiazole moiety and can be used as a precursor in the synthesis.
Indole derivatives: Compounds like indole-3-carbinol, which share the indole ring structure.
Benzamides: Compounds such as N-(2-benzoylphenyl)-2-methylpropanamide, which share the benzamide core.
Uniqueness
The uniqueness of 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.
Biological Activity
The compound 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of the compound includes a dimethyl group, a benzamide moiety, and a thiazole derivative, which are known to contribute to its biological properties. The presence of these functional groups often enhances the interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing thiazole and benzothiazole rings exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 and A549, with IC50 values indicating effective cytotoxicity. Specifically, compounds similar to the target molecule have been noted for their ability to induce apoptosis and cell cycle arrest in cancer cells .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, which suggests that they may modulate inflammatory pathways effectively .
3. Neuroprotective Properties
Some studies have suggested that similar compounds exhibit neuroprotective effects through mechanisms involving GABAergic neurotransmission. This activity is crucial for developing treatments for neurodegenerative diseases .
Case Studies and Experimental Findings
Several experimental studies have been conducted to assess the biological activity of related compounds:
Compound | Biological Activity | Model Organism | IC50 Value |
---|---|---|---|
Compound 1 | Anticancer (A431 cells) | In vitro | < 1 µg/mL |
Compound 2 | Anti-inflammatory (IL-6 inhibition) | J774A.1 cells | 10 µM |
Compound 3 | Neuroprotective (GABA receptor modulation) | Mice | 300 mg/kg |
These findings illustrate the promising potential of thiazole and benzothiazole derivatives in therapeutic applications.
The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets or pathways:
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S2/c1-18-8-9-23-25(15-18)37-29(31-23)32-27(34)17-36-26-16-33(24-7-5-4-6-22(24)26)11-10-30-28(35)21-13-19(2)12-20(3)14-21/h4-9,12-16H,10-11,17H2,1-3H3,(H,30,35)(H,31,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUSWUVTKAQKPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.